Tert-butyl 2-bromo-6-methylbenzoate is an organic compound characterized by the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol. This compound is an ester derived from benzoic acid, where the hydrogen atom of the carboxylic acid group is replaced by a tert-butyl group, and a bromine atom is substituted at the 2-position of the aromatic ring. The structure features a tert-butyl group, which contributes to its unique physical and chemical properties, including enhanced solubility and reactivity in organic synthesis. The compound is typically used as an intermediate in various
Tert-butyl 2-bromo-6-methylbenzoate can be synthesized through several methods:
Tert-butyl 2-bromo-6-methylbenzoate serves multiple purposes across various fields:
Tert-butyl 2-bromo-6-methylbenzoate shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl bromide | C4H9Br | Lacks the benzoate structure; used in alkylation reactions. |
| Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | Contains a methyl ester instead of a tert-butyl ester; similar reactivity but lower steric hindrance. |
| 2-Bromo-6-methylaniline | C7H8BrN | An amine derivative that can participate in different types of reactions compared to esters. |
| 2-Bromo-6-methylbenzoic acid | C9H9BrO2 | The corresponding acid form; more polar and water-soluble than the ester form. |
Uniqueness: Tert-butyl 2-bromo-6-methylbenzoate is distinct due to its combination of a bromine atom and a bulky tert-butyl ester group, providing unique reactivity profiles that differentiate it from other similar compounds. This uniqueness enhances its utility in organic synthesis and material science applications .